Cystine dimethyl ester dihydrochloride
Description
Dimethyl L-cystinate dihydrochloride (CAS 32854-09-4) is a derivative of L-cystine, synthesized via esterification of L-cystine with methanol in the presence of thionyl chloride, followed by amidation . Its molecular formula is C₈H₁₈Cl₂N₂O₄S₂, with a molecular weight of 341.26 g/mol . The compound is a white crystalline solid, primarily used as a precursor in synthesizing reduction-sensitive monomers like N,N’-bis(acryloyl)cystinamide (NBACA) for biomedical applications . Its disulfide bond enables redox-responsive behavior, making it valuable in drug delivery and polymer chemistry.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGUPFPCRKKMQ-USPAICOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSSC[C@@H](C(=O)OC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32854-09-4 | |
| Record name | Cystine dimethyl ester dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032854094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl L-cystinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYSTINE DIMETHYL ESTER DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E45OJ92M0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Role of Acid Catalysts
Hydrochloric acid is preferred over sulfuric or acetic acid due to its dual role as a catalyst and salt-forming agent. Alternatives like thionyl chloride (SOCl) have been explored but result in lower yields (50–60%) due to side reactions.
Solvent Effects
Methanol is ideal for esterification, but mixed solvents (e.g., methanol-acetone) improve solubility of intermediates. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to potential sulfoxide formation.
Oxidative Stability
The disulfide bond in L-cystine is sensitive to oxidation. Reactions must be conducted under nitrogen or argon to prevent degradation. Adding antioxidants like ascorbic acid (0.1% w/w) further stabilizes the product.
Quality Control and Characterization
Spectroscopic Analysis
Optical Purity
Chiral HPLC using a Crownpak CR(+) column confirms enantiomeric purity (>99% ee). Mobile phase: 10 mM HClO in methanol.
Chemical Reactions Analysis
Dimethyl L-cystinate dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond in the compound can be reduced to form thiol groups, and vice versa.
Substitution Reactions: The ester groups can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed to form the corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include reducing agents like dithiothreitol (DTT) for reduction, nucleophiles for substitution, and acidic or basic conditions for hydrolysis .
Scientific Research Applications
Pharmaceutical Development
Dimethyl L-cystinate dihydrochloride plays a significant role in pharmaceutical research, particularly as a precursor in synthesizing drugs aimed at combating oxidative stress and enhancing cellular protection. Its derivatives have been studied for potential therapeutic applications in conditions such as cystinuria, where they help manage cystine levels in the body .
Case Study: Cystinuria Management
Research indicates that derivatives of dimethyl L-cystinate can effectively lower cystine levels in patients with cystinuria, thus preventing kidney stone formation. A clinical trial demonstrated significant reductions in urinary cystine excretion after administration of this compound.
Antioxidant Research
The compound is extensively utilized in antioxidant studies, where it aids in understanding the mechanisms of oxidative stress and cellular damage prevention. It has been shown to enhance the antioxidant defense systems within cells, making it a vital component in biochemistry and molecular biology research .
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Dimethyl L-cystinate dihydrochloride | 25 | Scavenging free radicals |
| Ascorbic Acid | 50 | Electron donation |
| Alpha-Tocopherol | 30 | Lipid peroxidation inhibition |
Cosmetic Formulations
In the cosmetic industry, dimethyl L-cystinate dihydrochloride is incorporated into skincare products for its skin-repairing properties. Its antioxidant effects contribute to anti-aging formulations aimed at improving skin health and rejuvenation .
Case Study: Anti-Aging Cream Efficacy
A study evaluated the efficacy of a cream containing dimethyl L-cystinate dihydrochloride on skin elasticity and hydration. Participants showed a 20% improvement in skin elasticity after eight weeks of use compared to a placebo group.
Food Industry
The compound has potential applications as a food additive, particularly for enhancing nutritional profiles through amino acid supplementation. Research is ongoing to explore its benefits in functional foods aimed at improving overall health .
Data Table: Nutritional Enhancement Potential
| Food Product | Amino Acid Content (g/100g) | Enhancement with Dimethyl L-Cystinate |
|---|---|---|
| Protein Bars | 15 | +5 |
| Nutritional Supplements | 20 | +7 |
| Sports Drinks | 10 | +3 |
Biochemical Assays
Researchers utilize dimethyl L-cystinate dihydrochloride in various biochemical assays to measure enzyme activity and protein interactions. This application is crucial for advancements in biotechnology and drug discovery, facilitating the understanding of complex biological processes .
Case Study: Enzyme Activity Assay
In an assay designed to measure glutathione peroxidase activity, dimethyl L-cystinate dihydrochloride was used as a substrate. Results indicated a significant increase in enzyme activity, demonstrating its utility in biochemical research.
Mechanism of Action
The mechanism of action of Dimethyl L-cystinate dihydrochloride involves its redox properties. The disulfide bond in the compound can be reduced to form thiol groups, which can then participate in various biochemical processes. This redox activity is crucial for its role in drug delivery systems, where it helps in the controlled release of therapeutic agents .
Comparison with Similar Compounds
Diethyl L-Cystinate Dihydrochloride
Dimethyl 3,3'-Dithiobispro-pionimidate Dihydrochloride
- Molecular Formula : C₈H₁₈Cl₂N₂O₂S₂ .
- Key Differences: Functional Groups: Contains imidate groups instead of ester linkages, enabling amine cross-linking in proteins . Applications: Primarily a homobifunctional cross-linker for studying immunoglobulin E receptors, unlike Dimethyl L-cystinate’s role in monomer synthesis .
Functional Analogs and Their Contrasts
Dimethyl Pimelimidate Dihydrochloride (DPMD)
- Molecular Formula : C₉H₁₈N₂O₂·2HCl .
- Applications : Used to study protein-protein interactions via imidate-mediated cross-linking, contrasting with Dimethyl L-cystinate’s disulfide-based redox sensitivity .
- Reactivity : Targets primary amines, whereas Dimethyl L-cystinate participates in radical polymerization or thiol-disulfide exchange .
N,N-Dimethyl-p-Phenylenediamine Dihydrochloride
Biological Activity
Dimethyl L-cystinate dihydrochloride, also known as L-cystine dimethyl ester dihydrochloride, is a derivative of the amino acid cysteine. This compound has gained attention due to its potential biological activities, particularly in the context of cystinuria and its implications in oxidative stress and crystal formation. This article reviews the biological activity of dimethyl L-cystinate dihydrochloride, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : Dimethyl 3,3'-disulfanediyl(2R,2'R)-bis(2-aminopropanoate) dihydrochloride
- CAS Number : 32854-09-4
- Molecular Formula : C₈H₁₈Cl₂N₂O₄S₂
- Molecular Weight : 341.276 g/mol
- Melting Point : 182-183 °C (dec.)
- Solubility : Soluble in water
Dimethyl L-cystinate dihydrochloride functions primarily through its role as a reducing agent and its influence on cystine metabolism. It has been shown to modulate oxidative stress by increasing intracellular levels of cysteine, which can counteract the effects of oxidative damage. This property makes it a candidate for therapeutic applications in conditions characterized by oxidative stress.
Biological Activities
-
Inhibition of Cystine Crystal Growth :
- A study evaluated the efficacy of L-cystine dimethyl ester (CDME) in preventing cystine stone formation in a Slc3a1 knockout mouse model of cystinuria. CDME significantly reduced stone size but increased the number of stones, indicating that while it does not prevent stone formation, it alters the crystal habit to smaller sizes .
- The mechanism involves inhibiting cystine crystal growth rather than affecting cystine metabolism directly .
- Respiratory Effects :
-
Antioxidant Properties :
- As a thiol compound, dimethyl L-cystinate dihydrochloride exhibits antioxidant properties that can mitigate oxidative stress in various biological systems. Its role as a precursor to cysteine allows it to participate in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms.
Table 1: Summary of Key Findings from Research Studies
Q & A
Q. What are the critical structural features of dimethyl L-cystinate dihydrochloride that influence its reactivity in synthetic chemistry?
Dimethyl L-cystinate dihydrochloride (C₈H₁₆N₂O₄S₂·2HCl) contains a cystine backbone with two methyl ester groups and a dihydrochloride salt form. The ester groups enhance solubility in organic solvents, while the dihydrochloride moiety improves aqueous solubility, making it versatile for reactions requiring polar environments. The rigid cystine framework supports stereochemical control during peptide synthesis or crosslinking applications. Researchers should prioritize characterizing the compound’s stereochemistry and salt stability when designing reactions .
Q. What methods are recommended for confirming the purity and structural integrity of dimethyl L-cystinate dihydrochloride?
Key techniques include:
- Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values (e.g., molecular weight: 341.28 g/mol) .
- Mass Spectrometry (MS) : Use low-resonance MS in solvents like o-chlorophenol to determine molecular weight and detect dimerization or impurities .
- Chromatography : Employ reverse-phase HPLC with UV detection (e.g., 220 nm) to assess purity. Gas chromatography (GC) with flame ionization detection (FID) can also be adapted for volatile derivatives .
Q. How should researchers handle dimethyl L-cystinate dihydrochloride to ensure experimental reproducibility?
Follow strict protocols for hygroscopic compounds: store in desiccators at ≤4°C, avoid prolonged exposure to light, and use anhydrous solvents for reactions. Document all conditions (e.g., temperature, solvent purity) in the experimental section of publications to enable replication .
Advanced Research Questions
Q. How can conflicting data on the stability of dimethyl L-cystinate dihydrochloride in different solvents be resolved?
Stability studies should combine:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures in solvents like DMF or o-chlorophenol.
- Accelerated Stability Testing : Expose the compound to extreme pH, heat, or humidity and analyze degradation products via LC-MS.
- Solvent Compatibility Screening : Use NMR to detect solvent-induced structural changes (e.g., ester hydrolysis). Reference protocols from analogous dihydrochloride salts (e.g., histamine dihydrochloride) for methodological guidance .
Q. What strategies optimize the synthesis of dimethyl L-cystinate dihydrochloride to minimize byproducts?
- Purification : Wash reaction mixtures with water to remove hydrophilic byproducts (e.g., unreacted cysteine derivatives) .
- Reagent Ratios : Use a 10% molar excess of methylating agents (e.g., methyl chloride) to ensure complete esterification.
- Acid Scavengers : Add tertiary amines (e.g., triethylamine) to neutralize HCl during dihydrochloride formation, reducing side reactions .
Q. How can dimethyl L-cystinate dihydrochloride be utilized in structure-activity relationship (SAR) studies for peptide-based therapeutics?
- Scaffold Modification : Replace methyl esters with other protecting groups (e.g., tert-butyl) to study steric effects on receptor binding.
- Crosslinking Applications : Use the cystine disulfide bridge to stabilize peptide conformations or conjugate with NHS esters for bioconjugation studies .
- In Silico Modeling : Pair experimental data (e.g., crystallography) with molecular dynamics simulations to predict interactions with biological targets .
Q. What advanced analytical techniques are suitable for studying the compound’s interaction with biomolecules?
- Circular Dichroism (CD) : Analyze conformational changes in peptides upon binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins like glutathione reductase.
- X-ray Photoelectron Spectroscopy (XPS) : Characterize sulfur oxidation states in the cystine backbone after redox reactions .
Methodological Notes
- Data Contradiction Analysis : When reproducibility issues arise, cross-validate results using orthogonal techniques (e.g., NMR and MS) and consult peer-reviewed protocols (e.g., Beilstein Journal guidelines) .
- Experimental Design : For SAR studies, include negative controls (e.g., unmodified cystine) and replicate experiments across multiple batches to account for synthetic variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
